molecular formula C9H14N4 B14633135 1-Methyl-4-(propan-2-yl)-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine CAS No. 53645-60-6

1-Methyl-4-(propan-2-yl)-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B14633135
CAS No.: 53645-60-6
M. Wt: 178.23 g/mol
InChI Key: AFJVJIZBGAKIBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-(propan-2-yl)-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. Its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, contributes to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(propan-2-yl)-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as solvent choice and catalyst selection, can further improve the yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(propan-2-yl)-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazolo[3,4-d]pyrimidine oxides, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Methyl-4-(propan-2-yl)-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression. This action can lead to the suppression of tumor cell growth and proliferation . Additionally, its interaction with DNA repair enzymes can enhance the efficacy of DNA-damaging agents used in cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-4-(propan-2-yl)-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern and the presence of both pyrazole and pyrimidine rings. This unique structure contributes to its distinct chemical reactivity and biological activity profile, making it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

53645-60-6

Molecular Formula

C9H14N4

Molecular Weight

178.23 g/mol

IUPAC Name

1-methyl-4-propan-2-yl-4,7-dihydropyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C9H14N4/c1-6(2)8-7-4-12-13(3)9(7)11-5-10-8/h4-6,8H,1-3H3,(H,10,11)

InChI Key

AFJVJIZBGAKIBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C2=C(NC=N1)N(N=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.